3-(4-Aminopiperidin-1-yl)benzo[d]isothiazole 1,1-dioxide
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Overview
Description
3-(4-Aminopiperidin-1-yl)benzo[d]isothiazole 1,1-dioxide is a compound with significant interest in various scientific fields. It is a derivative of benzo[d]isothiazole, which is known for its diverse biological activities. The compound’s structure includes a piperidine ring attached to a benzo[d]isothiazole core, making it a valuable scaffold for drug development and other applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Aminopiperidin-1-yl)benzo[d]isothiazole 1,1-dioxide typically involves multiple steps. One common method starts with the chlorination of benzo[d]isothiazole using thionyl chloride to form 3-chlorobenzo[d]isothiazole 1,1-dioxide . This intermediate is then reacted with 4-aminopiperidine under suitable conditions to yield the target compound .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.
Chemical Reactions Analysis
Types of Reactions
3-(4-Aminopiperidin-1-yl)benzo[d]isothiazole 1,1-dioxide undergoes several types of chemical reactions, including:
Common Reagents and Conditions
Oxidation: Selectfluor in aqueous media is commonly used for oxidation reactions.
Substitution: Reagents such as thionyl chloride and 4-aminopiperidine are used in the synthesis and modification of the compound.
Major Products Formed
Oxidation: Benzo[d]isothiazol-3(2H)-one-1-oxides.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
3-(4-Aminopiperidin-1-yl)benzo[d]isothiazole 1,1-dioxide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3-(4-Aminopiperidin-1-yl)benzo[d]isothiazole 1,1-dioxide involves its interaction with specific molecular targets. For instance, derivatives of benzo[d]isothiazole 1,1-dioxide have been shown to inhibit enzymes like 5-lipoxygenase and microsomal prostaglandin E2 synthase-1 . These interactions can modulate various biological pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
- 3-Phenylbenzo[d]isothiazole 1,1-dioxide
- 4-(1,2-Benzo[d]isothiazol-3-yl)piperazine
- 1,2,4-Benzothiadiazine-1,1-dioxide
Uniqueness
3-(4-Aminopiperidin-1-yl)benzo[d]isothiazole 1,1-dioxide stands out due to its unique combination of a piperidine ring and benzo[d]isothiazole core. This structure provides a versatile scaffold for various chemical modifications and biological applications, making it a valuable compound in research and development.
Biological Activity
3-(4-Aminopiperidin-1-yl)benzo[d]isothiazole 1,1-dioxide is a compound of significant interest in medicinal chemistry, particularly for its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a benzo[d]isothiazole core substituted with a piperidine moiety, which is believed to contribute to its biological activity. The structural formula is represented as follows:
This structure allows for interactions with various biological targets, making it a candidate for further pharmacological exploration.
Antipsychotic Activity
Research indicates that derivatives of benzo[d]isothiazole, including this compound, exhibit antipsychotic properties. Specifically, it is related to the development of ziprasidone, an atypical antipsychotic used in the treatment of schizophrenia and bipolar disorder. Ziprasidone's efficacy has been attributed to its action as a serotonin-dopamine antagonist .
Anticancer Activity
A study evaluating various benzo[d]isothiazole derivatives demonstrated cytotoxic effects against different cancer cell lines. The compound showed significant antiproliferative activity against leukemia cell lines and limited activity against solid tumor-derived cell lines . This suggests potential as a lead compound in cancer therapy.
The precise mechanism by which this compound exerts its biological effects remains under investigation. However, it is hypothesized that its interaction with neurotransmitter receptors (such as dopamine and serotonin receptors) plays a crucial role in its antipsychotic effects .
Case Studies
Toxicity and Safety Profile
While promising, the safety profile of this compound needs thorough evaluation. Preliminary studies suggest potential cytotoxicity at higher concentrations; thus, further investigation into its therapeutic index is warranted .
Properties
Molecular Formula |
C12H15N3O2S |
---|---|
Molecular Weight |
265.33 g/mol |
IUPAC Name |
1-(1,1-dioxo-1,2-benzothiazol-3-yl)piperidin-4-amine |
InChI |
InChI=1S/C12H15N3O2S/c13-9-5-7-15(8-6-9)12-10-3-1-2-4-11(10)18(16,17)14-12/h1-4,9H,5-8,13H2 |
InChI Key |
SGCHWBBTFUUTFB-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1N)C2=NS(=O)(=O)C3=CC=CC=C32 |
Origin of Product |
United States |
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